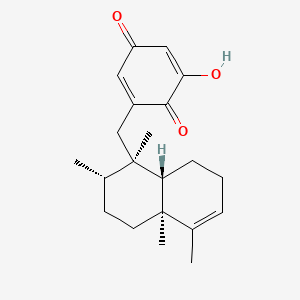
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with multiple hydroxyl and methoxy groups, such as:
1,4-Methanoanthra(2,3-c)oxepin derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Anthraquinones: These compounds have a similar quinone structure and exhibit comparable chemical properties.
Uniqueness
1,4-Methanoanthra(2,3-c)oxepin-7,12-dione, 1,3,4,5-tetrahydro-4,6,13-trihydroxy-3,11-dimethoxy-3-methyl- is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75963-64-3 |
|---|---|
Fórmula molecular |
C22H20O8 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
3,14,17-trihydroxy-7,18-dimethoxy-18-methyl-19-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-21(29-3)22(27)7-10-14(12(8-22)30-21)20(26)16-15(18(10)24)17(23)9-5-4-6-11(28-2)13(9)19(16)25/h4-6,12,24,26-27H,7-8H2,1-3H3 |
Clave InChI |
MUMBPBZURIYBJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC(O1)C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


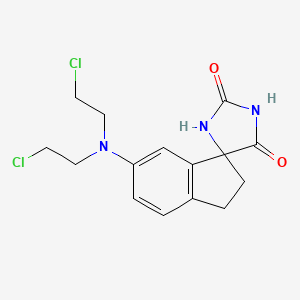

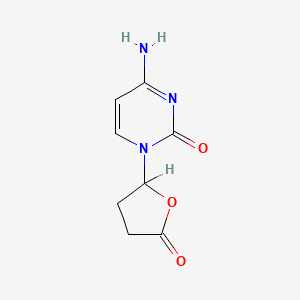

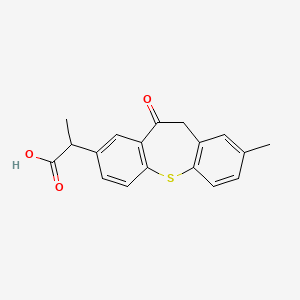

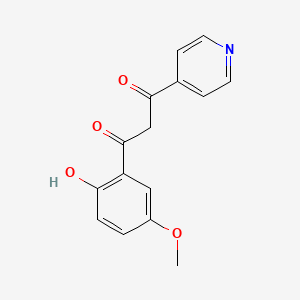
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
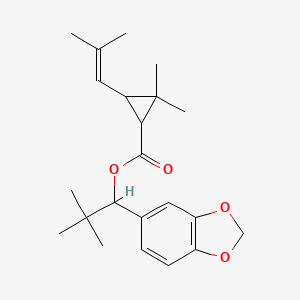
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)

